molecular formula C8H8ClNO4S B13539776 Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate CAS No. 2825005-02-3

Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate

Cat. No.: B13539776
CAS No.: 2825005-02-3
M. Wt: 249.67 g/mol
InChI Key: WGCHVZREJJEUGW-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate is a chemical compound with the molecular formula C8H8ClNO4S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate typically involves the chlorination of 2-methanesulfonylpyridine-3-carboxylic acid followed by esterification with methanol. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification process is usually catalyzed by acidic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and reduced production times . These methods are particularly useful for scaling up the production of this compound for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The nitro group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas in the presence of a catalyst are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted pyridine derivatives.

    Oxidation Reactions: Products include sulfone derivatives.

    Reduction Reactions: Products include amine derivatives.

Scientific Research Applications

Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of specific enzymes or the modification of protein functions, which can have various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-5-methanesulfonylpyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methanesulfonyl group and ester functionality make it a versatile intermediate for various chemical transformations and applications.

Properties

CAS No.

2825005-02-3

Molecular Formula

C8H8ClNO4S

Molecular Weight

249.67 g/mol

IUPAC Name

methyl 2-chloro-5-methylsulfonylpyridine-3-carboxylate

InChI

InChI=1S/C8H8ClNO4S/c1-14-8(11)6-3-5(15(2,12)13)4-10-7(6)9/h3-4H,1-2H3

InChI Key

WGCHVZREJJEUGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)S(=O)(=O)C)Cl

Origin of Product

United States

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